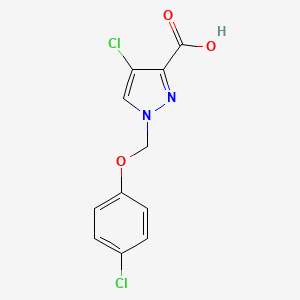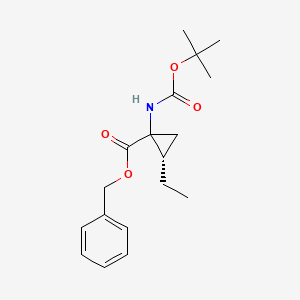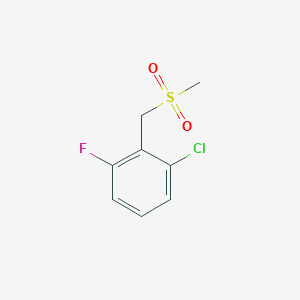
Dimethyl (2-cyanoethyl)(fluoro)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-cyanoethyl)(fluoro)malonate is an organic compound with the molecular formula C8H10FNO4 It is a derivative of malonic acid, where the hydrogen atoms are replaced by dimethyl, cyanoethyl, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Dimethyl (2-cyanoethyl)(fluoro)malonate typically involves the cyanoethylation of dimethyl malonate. One common method includes the reaction of dimethyl malonate with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity while minimizing the use of hazardous solvents and reagents. Continuous reactors and high vacuum distillation systems are employed to enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-cyanoethyl)(fluoro)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluoro groups.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield simpler molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution reactions, acids or bases for hydrolysis, and heat for decarboxylation. The specific conditions depend on the desired reaction and the nature of the substituents on the malonate ester .
Major Products Formed
The major products formed from these reactions include substituted malonates, carboxylic acids, and simpler organic molecules resulting from decarboxylation .
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-cyanoethyl)(fluoro)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Dimethyl (2-cyanoethyl)(fluoro)malonate involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the cyano and fluoro groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Malonic acid: The parent compound from which these derivatives are synthesized.
Uniqueness
Dimethyl (2-cyanoethyl)(fluoro)malonate is unique due to the presence of both cyano and fluoro groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various synthetic applications and make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H10FNO4 |
|---|---|
Molekulargewicht |
203.17 g/mol |
IUPAC-Name |
dimethyl 2-(2-cyanoethyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C8H10FNO4/c1-13-6(11)8(9,4-3-5-10)7(12)14-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
JQXJPPBZGIHAJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCC#N)(C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)


![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)







